Diethyl 2-oxo-3-propylsuccinate: A Versatile Scaffold for Heterocyclic and Aliphatic Drug Synthesis
Diethyl 2-oxo-3-propylsuccinate: A Versatile Scaffold for Heterocyclic and Aliphatic Drug Synthesis
This technical guide details the chemical properties, synthesis, and applications of Diethyl 2-oxo-3-propylsuccinate (CAS: 26103-78-6), a critical C4+C3 building block in organic synthesis.
Executive Summary
Diethyl 2-oxo-3-propylsuccinate (also known as Diethyl 3-propyloxaloacetate or Ethyl 2-ethoxalylvalerate) is a functionalized diester used extensively in pharmaceutical research as a precursor for heterocyclic compounds and
Chemical Identity & Structural Analysis
The compound exists in equilibrium between its keto and enol forms, a property that dictates its reactivity toward nucleophiles.
| Property | Detail |
| IUPAC Name | Diethyl 2-oxo-3-propylbutanedioate |
| Common Synonyms | Diethyl 3-propyloxaloacetate; Ethyl 2-ethoxalylvalerate |
| CAS Number | 26103-78-6 |
| Molecular Formula | C |
| Molecular Weight | 230.26 g/mol |
| SMILES | CCCC(C(=O)OCC)C(=O)C(=O)OCC |
| Structure Class |
Physicochemical Properties
Note: Values derived from experimental data on homologous series where specific experimental constants are unavailable.
| Parameter | Value |
| Physical State | Colorless to pale yellow oil |
| Boiling Point | ~135–140 °C at 10 mmHg (Predicted) |
| Density | ~1.08 g/cm³ |
| Solubility | Soluble in ethanol, ether, toluene, chloroform; sparingly soluble in water.[1] |
| pKa | ~10–11 (C3-H acidic proton due to flanking carbonyls) |
Synthesis & Production Protocol
The industrial and laboratory standard for synthesizing Diethyl 2-oxo-3-propylsuccinate is the Wislicenus Claisen Condensation . This involves the acylation of ethyl pentanoate (ethyl valerate) with diethyl oxalate in the presence of a strong alkoxide base.
Reaction Mechanism
The reaction proceeds via the generation of an enolate at the
[2]
Detailed Experimental Protocol
Objective: Synthesis of 50 g of Diethyl 2-oxo-3-propylsuccinate.
Reagents:
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Diethyl oxalate: 1.05 eq
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Ethyl pentanoate (Ethyl valerate): 1.0 eq
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Sodium ethoxide (21% wt in ethanol): 1.1 eq
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Solvent: Toluene (anhydrous) or Ethanol.
Procedure:
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Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube (or N2 line).
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Base Preparation: Charge the flask with Sodium ethoxide solution. If using solid Na, generate NaOEt in situ by reacting Na metal with anhydrous ethanol, then strip excess ethanol and replace with toluene for higher temperature reflux if necessary.
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Addition: Cool the base mixture to 0°C. Mix Diethyl oxalate and Ethyl pentanoate in the dropping funnel. Add this mixture dropwise to the base over 45 minutes, maintaining temperature <10°C to prevent self-condensation.
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Reaction: Allow the mixture to warm to room temperature, then heat to 60–70°C for 4 hours. The solution will turn yellow/orange, indicating the formation of the sodium enolate salt.
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Quench: Cool the mixture and pour into ice-cold dilute H2SO4 (1M). The pH should be adjusted to ~2–3 to liberate the free keto-ester from its salt.
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Extraction: Extract the aqueous layer with Diethyl Ether or Ethyl Acetate (3 x 100 mL).
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Purification: Wash the combined organics with brine, dry over anhydrous MgSO4, and concentrate in vacuo.
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Distillation: Purify the crude oil via vacuum distillation (approx. 0.5–1.0 mmHg). Collect the fraction boiling between 110–120°C (temperature varies by vacuum strength).
Reactivity Profile & Applications in Drug Development
Diethyl 2-oxo-3-propylsuccinate serves as a "divergent intermediate." Its reactivity is defined by three functional sites: the
Key Transformation Pathways
Specific Applications
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Heterocyclic Scaffolds (Pyrazoles & Isoxazoles):
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Reaction with hydrazine hydrate yields Ethyl 4-propylpyrazole-3-carboxylate .
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Significance: 3,4-disubstituted pyrazoles are privileged structures in kinase inhibitors and COX-2 inhibitors (e.g., Celecoxib analogs). The propyl group provides necessary hydrophobic interaction within the enzyme binding pocket.
-
-
Synthesis of
-Keto Acids:-
Acidic hydrolysis followed by thermal decarboxylation converts the compound into 2-oxohexanoic acid (2-ketocaproic acid).
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Significance: Used in the biosynthesis of norleucine and as a substrate for dehydrogenase enzyme assays.
-
-
Precursors for Anticonvulsants:
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Reduction of the C2 ketone to a methylene group yields Diethyl 2-propylsuccinate .
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Significance: This is a structural analog of Valproic Acid (2-propylpentanoic acid) and Succinimide anticonvulsants (e.g., Ethosuximide derivatives).
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Safety & Handling (MSDS Summary)
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Hazards: Causes skin irritation (H315), serious eye irritation (H319).
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Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. The compound is hygroscopic and sensitive to hydrolysis.
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Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
-
Amadis Chemical. (n.d.).[3] Diethyl 2-oxo-3-propylsuccinate Product Data. Retrieved from
- Organic Syntheses. (1946). Ethyl Oxalacetate and Related Compounds. Organic Syntheses, Coll. Vol. 2, p.266. (General methodology for oxalyl esters).
-
BenchChem. (2025).[4] Technical Guide to Reactions of Diethyl Oxalate. Retrieved from
-
PubChem. (n.d.). Diethyl 2-oxo-3-propylsuccinate (Compound Summary). National Library of Medicine. CAS 26103-78-6.[1][3][5][6]
Sources
- 1. 26103-78-6,Diethyl 2-Oxo-3-propylsuccinate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Diethyl 2-oxo-3-propylsuccinate,26103-78-6-Amadis Chemical [amadischem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2839157-05-8|Sodium 2-oxo-2-(tetrahydrofuran-3-yl)acetate|BLD Pharm [bldpharm.com]
- 6. 26103-78-6 Cas No. | Diethyl 2-oxo-3-propylsuccinate | Apollo [store.apolloscientific.co.uk]
